
2-Chloro-9-ethylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-ethylacridine is an organic compound that belongs to the acridine family of compounds. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. This compound has been used extensively in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-9-ethylacridine involves the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. This leads to the activation of apoptotic pathways and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-9-ethylacridine can induce DNA damage and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This compound also has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-9-ethylacridine in lab experiments is its potent anticancer properties. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-9-ethylacridine in scientific research. One potential direction is the development of new cancer therapies based on this compound. Another direction is the exploration of its potential applications in other fields such as materials science and electronics. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, 2-Chloro-9-ethylacridine is a unique and promising compound that has been extensively studied in scientific research. Its potent anticancer properties and potential applications in other fields make it a valuable asset to the scientific community. Further research is needed to fully explore its potential and develop new applications for this compound.
Métodos De Síntesis
The synthesis of 2-Chloro-9-ethylacridine involves the reaction of 9-ethylacridine with thionyl chloride and phosphorus pentachloride. This reaction results in the replacement of the hydrogen atom at the 2-position of the acridine ring with a chlorine atom. The product is then purified through recrystallization to obtain pure 2-Chloro-9-ethylacridine.
Aplicaciones Científicas De Investigación
2-Chloro-9-ethylacridine has been used in scientific research for various applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C15H12ClN |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-chloro-9-ethylacridine |
InChI |
InChI=1S/C15H12ClN/c1-2-11-12-5-3-4-6-14(12)17-15-8-7-10(16)9-13(11)15/h3-9H,2H2,1H3 |
Clave InChI |
ONYBEJCDWHAYIG-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
SMILES canónico |
CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
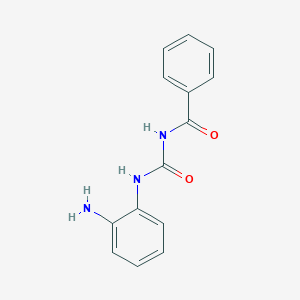
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)



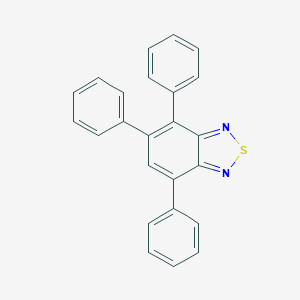
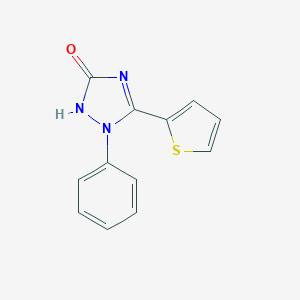
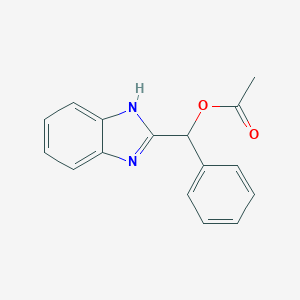
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
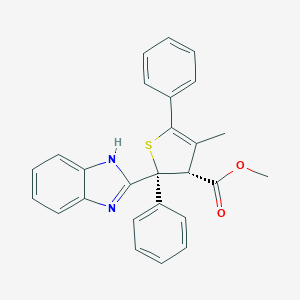
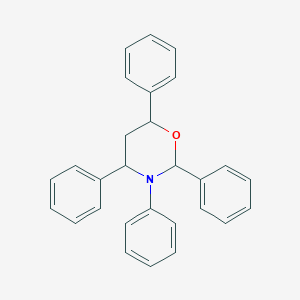
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)